molecular formula C4H3Cl2N B1304094 2,2-Dichlorocyclopropane-1-carbonitrile CAS No. 3712-82-1

2,2-Dichlorocyclopropane-1-carbonitrile

Cat. No. B1304094
CAS RN: 3712-82-1
M. Wt: 135.98 g/mol
InChI Key: IJLYMTQCOCSZAM-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropane-1-carbonitrile is a chemical compound that belongs to the family of cyclopropanes, characterized by a three-membered ring structure with two chlorine atoms and a nitrile group attached to the first carbon. This structure is of interest due to its potential applications in various chemical reactions and as a precursor to other chemical compounds.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the direct cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile with potassium tert-butoxide in THF has been shown to afford 1-amino-2,2-dimethylcyclopropane-1-carbonitrile, which is structurally similar to this compound . Additionally, the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through selective decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported, indicating a potential pathway for the synthesis of this compound derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied using various spectroscopic techniques. For example, the microwave spectrum of cyclopropane(1,1)dicarbonitrile has been analyzed, providing rotational constants and bond length estimations . X-ray crystallography has also been employed to confirm the structures of related compounds, such as 2,3-disubstituted cyclopropane-1-carbonitriles , which could provide insights into the structural characteristics of this compound.

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions. The tandem Alder-ene and Diels-Alder reactions involving 1-methylcycloprop-2-ene-1-carbonitrile demonstrate the reactivity of cyclopropane nitriles, which could be extrapolated to the behavior of this compound . Furthermore, the rearrangements of 1-aminocyclopropane-1-carbonitriles into azetidine and oxazine derivatives highlight the versatility of cyclopropane carbonitriles in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carbonitriles are influenced by their molecular structure. The chiroptical properties of 2-chloropropionitrile have been studied, revealing temperature-dependent specific rotations and the influence of low-frequency modes on these properties . Additionally, the electrochemical and spectroelectrochemical properties of related compounds, such as 2,5-di(thiophen-2-yl)furan-3-carbonitriles, have been investigated, suggesting that similar studies on this compound could yield valuable information regarding its electrochromic properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2,2-Dichlorocyclopropane-1-carbonitrile and its derivatives have been explored extensively in chemical synthesis. One study highlighted the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through a selective decarboxylation reaction, with structures of some compounds confirmed by X-ray crystallography (Wang et al., 2017). Another research focused on synthesizing new derivatives involving 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigating their electrochromic properties, highlighting their potential in electronic applications (Abaci et al., 2016).

Ring-Opening Reactions

In organic chemistry, ring-opening reactions of compounds like donor-acceptor cyclopropanes have been investigated. For instance, iodobenzene dichloride was used to afford ring-opened products with 1,3-dichlorination adjacent to donor and acceptor groups, utilizing various donor and acceptor moieties (Garve et al., 2014).

Ozonolysis and Cyclopropane Derivatives

Studies have also delved into the ozonolysis of cyclopropane derivatives, like 2-alkenyl-1,1-dichlorocyclopropanes, to yield corresponding carbonyl and carboxy derivatives. These reactions demonstrate the chemical versatility and reactivity of cyclopropane derivatives under various conditions (Legostaeva et al., 2018).

Safety and Hazards

The safety data sheet for 2,2-Dichlorocyclopropane-1-carbonitrile provides detailed information about its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2,2-dichlorocyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYMTQCOCSZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381649
Record name 2,2-dichlorocyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3712-82-1
Record name 2,2-dichlorocyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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